3-(4-Bromophenyl)oxetan-3-amine
CAS No.: 1349972-68-4
Cat. No.: VC2680059
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349972-68-4 |
|---|---|
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 3-(4-bromophenyl)oxetan-3-amine |
| Standard InChI | InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
| Standard InChI Key | DGFXMSOTSYRUON-UHFFFAOYSA-N |
| SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)N |
| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound 3-(4-Bromophenyl)oxetan-3-amine consists of three key structural elements: an oxetane ring (a four-membered cyclic ether containing one oxygen atom), a 4-bromophenyl group, and an amine functionality. The bromine atom at the para position of the phenyl ring and the amine group at the 3-position of the oxetane ring contribute to its unique chemical properties and reactivity patterns.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Registry Number | 1349972-68-4 |
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 3-(4-bromophenyl)oxetan-3-amine |
| Standard InChI | InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
| Standard InChIKey | DGFXMSOTSYRUON-UHFFFAOYSA-N |
| SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)N |
The compound has a calculated molecular weight of 228.09 g/mol and contains a sterically distinct arrangement due to the presence of the oxetane ring, which imposes specific conformational constraints on the molecule .
Synthesis Methods
General Synthesis Approaches
The synthesis of 3-(4-Bromophenyl)oxetan-3-amine typically involves multi-step reactions. One common approach includes the conversion of a precursor compound into the desired amine through reduction or other chemical transformations. For instance, a compound like n-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide can be converted into the amine form through specific chemical reactions.
Synthetic Methodology
Several synthetic strategies have been documented for creating oxetane-containing compounds. These often involve:
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Nucleophilic addition to the carbonyl group
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Ring closure of appropriately substituted precursors
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Friedel-Crafts type reactions for creating oxetane-phenyl bonds
For example, in related oxetane synthesis, researchers have used approaches such as the nucleophilic addition to oxetan-3-one followed by appropriate functional group transformations to install the amine functionality .
Cross-coupling Reactions
The presence of the bromine atom in 3-(4-Bromophenyl)oxetan-3-amine makes it particularly useful for further transformations through various cross-coupling reactions. Studies have shown that compounds of this class can undergo:
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Suzuki-Miyaura cross-coupling to form diaryl derivatives
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Sonogashira cross-coupling to introduce alkyne groups
These reactions can be conducted under standard conditions using appropriate palladium catalysts, potentially expanding the diversity of structures derived from this compound.
Applications in Research
Role in Drug Discovery
3-(4-Bromophenyl)oxetan-3-amine serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery campaigns. The compound's structural features can contribute to:
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Enhanced metabolic stability of drug candidates
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Improved solubility profiles
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Better binding affinity to biological targets
Research has demonstrated that oxetane-containing compounds can show up to a 10-fold increase in solubility compared to their non-oxetane counterparts, making them attractive building blocks in pharmaceutical chemistry .
Comparison with Similar Compounds
Structural Analogues
Several related compounds have been studied and compared with 3-(4-Bromophenyl)oxetan-3-amine, including its hydrochloride salt and derivatives with modified substituents on the phenyl ring.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3-(4-Bromophenyl)oxetan-3-amine | 1349972-68-4 | C9H10BrNO | 228.09 g/mol | Parent compound |
| 3-(4-Bromophenyl)oxetan-3-amine hydrochloride | 1349718-53-1 | C9H11BrClNO | 264.55 g/mol | Hydrochloride salt form |
| 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 | C9H9BrO2 | 229.07 g/mol | Hydroxyl group instead of amine |
| 3-(4-Bromophenyl)oxetane | 1402158-49-9 | C9H9BrO | 213.07 g/mol | No amine group at position 3 |
This comparison highlights the versatility of the oxetane scaffold and how minor modifications can lead to diverse compounds with potentially different biological activities .
Physical and Chemical Properties
Stability and Reactivity
| Hazard Classification | Details |
|---|---|
| Symbol (GHS) | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
These safety classifications indicate potential irritant properties and the need for standard laboratory safety precautions when handling this compound .
Recent Research Findings
Oxetanes in Drug Discovery Campaigns
Recent studies have examined the role of oxetane-containing compounds in drug development. The oxetane ring has been identified as an emergent, underexplored motif that shows attractive properties such as low molecular weight and high polarity. Researchers have found that introducing an oxetane ring can improve pharmacokinetic properties of drug candidates .
Chemical Space Exploration
Research has focused on developing new derivatives bearing oxetane groups to extend accessible chemical space for the identification of potential kinase inhibitors. 3-(4-Bromophenyl)oxetan-3-amine and similar compounds have been used in these studies to create diverse compound libraries for screening against various biological targets .
Synthetic Methodologies
Recent advances in synthetic methodologies have enabled more efficient preparation of oxetane-containing compounds. These methods include optimized conditions for coupling reactions, such as the Buchwald-Hartwig reaction using catalyst systems composed of Pd(OAc)2, XPhos, and Cs2CO3 . These methodological improvements have made compounds like 3-(4-Bromophenyl)oxetan-3-amine more accessible for research purposes.
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